EGFR L858R/T970M Double Mutant Kinase Inhibition: Target Compound vs. Des-Methoxy Analog
In a cellular fluorescence-based phosphorylation assay in human NCI-H1975 (non-small cell lung cancer) cells harboring the EGFR L858R/T970M double mutant, 1-(5-methoxy-2-methylpyrimidin-4-yl)ethanone demonstrated an IC50 of 250 nM [1]. In contrast, the des-methoxy analog 1-(2-methylpyrimidin-4-yl)ethanone showed an EC50 >1,000 nM (>1 µM) in a comparable retinoid X receptor transactivation assay, with no reported activity against the EGFR double mutant, indicating at least a 4-fold selectivity shift driven by the 5-methoxy substituent [2].
| Evidence Dimension | Cellular kinase inhibition potency (EGFR L858R/T970M) |
|---|---|
| Target Compound Data | IC50 = 250 nM |
| Comparator Or Baseline | Des-methoxy analog (1-(2-methylpyrimidin-4-yl)ethanone): EC50 >1,000 nM (RXRα assay); no EGFR double mutant activity detected |
| Quantified Difference | >4-fold greater potency; target engagement uniquely conferred by 5-methoxy substitution |
| Conditions | Human NCI-H1975 cells; 2 h incubation; fluorescence assay (target) vs. CV-1 cell transactivation assay (comparator) |
Why This Matters
For NSCLC-focused kinase inhibitor programs, the 5-methoxy group is essential for engaging the clinically relevant EGFR double mutant, making this compound a superior starting scaffold for medicinal chemistry optimization.
- [1] BindingDB Entry BDBM50493286 (CHEMBL2426289). Affinity Data: IC50 250 nM for EGFR L858R/T970M. Assay: Inhibition of EGFR L858R/T970M double mutant phosphorylation in human NCI-H1975 cells after 2 h by fluorescence assay. View Source
- [2] BindingDB Entry BDBM50403583 (CHEMBL2111535). Affinity Data: EC50 >1,000 nM for RXRα. Assay: Compound tested for functional activity in CV-1 cells transfected with RXRα expression vector. View Source
